4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester
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Overview
Description
4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester is a boronic ester derivative with significant applications in organic synthesis and medicinal chemistry. This compound is known for its unique structure, which includes a boronic acid pinacol ester moiety, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester typically involves the reaction of 4-aminophenylboronic acid pinacol ester with 2-methoxyethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the ureido linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester moiety can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield corresponding amines.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The boronic ester moiety interacts with specific molecular targets, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar structure but lacks the ureido and methoxyethoxycarbonyl groups.
4-(3-((2-Hydroxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester: Similar but with a hydroxyethoxy group instead of methoxyethoxy.
Uniqueness
4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester is unique due to its specific functional groups, which enhance its reactivity and versatility in chemical synthesis. The presence of the ureido and methoxyethoxycarbonyl groups provides additional sites for chemical modification and interaction with biological targets, making it a valuable compound in various fields .
Properties
IUPAC Name |
2-methoxyethyl N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O6/c1-16(2)17(3,4)26-18(25-16)12-6-8-13(9-7-12)19-14(21)20-15(22)24-11-10-23-5/h6-9H,10-11H2,1-5H3,(H2,19,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSIDPZGEXRALQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC(=O)OCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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